rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
Description
The compound rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one is a bicyclic heterocycle featuring a pyrrolo-oxazinone core substituted with a pyridin-3-ylmethyl group. Its stereochemistry (4aR,7aR) and fused bicyclic structure confer unique conformational rigidity, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(4aR,7aR)-4-(pyridin-3-ylmethyl)-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-12-8-17-11-6-14-5-10(11)15(12)7-9-2-1-3-13-4-9/h1-4,10-11,14H,5-8H2/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEAPMRDNSKULD-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OCC(=O)N2CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](CN1)OCC(=O)N2CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one typically involves multiple steps:
Formation of the Hexahydropyrrolo[3,4-b][1,4]oxazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino alcohol and a dihydropyran derivative under acidic or basic conditions.
Introduction of the Pyridin-3-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridin-3-ylmethyl halide reacts with the nitrogen atom of the oxazine ring.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ylmethyl group, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various N-substituted oxazine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science:
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of rel-(4aR,7aR)-4-(pyridin-3-ylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
This could enhance interactions with biological targets, such as enzymes or receptors requiring polar contacts . Benzyl-substituted analogs (e.g., ) exhibit increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Utility: tert-Butyl-protected derivatives () are widely used as intermediates in organic synthesis, enabling selective functionalization of the pyrrolo-oxazinone core .
Research Findings and Implications
- However, this may also reduce membrane permeability .
- The pyridine moiety could mimic heterocyclic pharmacophores in known drugs .
- Industrial Relevance : Commercial availability of analogs (e.g., ) highlights industrial interest in this scaffold for drug discovery and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
